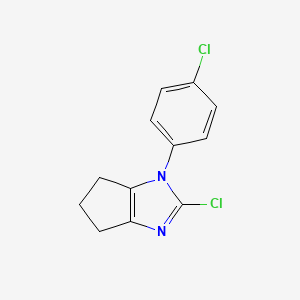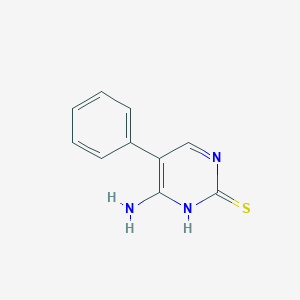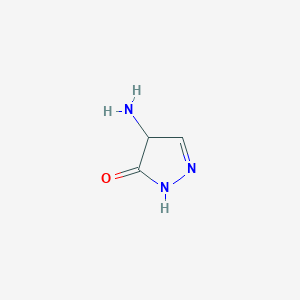
2-Naphthalenol, 1-(1H-benzimidazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- is a heterocyclic aromatic compound that combines the structural features of naphthalenol and benzimidazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- typically involves the condensation of o-phenylenediamine with naphthalenol derivatives. One common method is the reaction of o-phenylenediamine with 2-naphthol in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its fluorescent properties allow it to act as a probe for detecting thiophenols in bioimaging applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)benzenethiol
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- 6-(1H-Benzimidazole)-2-naphthalenol
Uniqueness
2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- stands out due to its unique combination of naphthalenol and benzimidazole structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound .
Propriétés
Numéro CAS |
402929-36-6 |
|---|---|
Formule moléculaire |
C17H12N2O |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C17H12N2O/c20-15-10-9-11-5-1-2-6-12(11)16(15)17-18-13-7-3-4-8-14(13)19-17/h1-10,20H,(H,18,19) |
Clé InChI |
KHBKKJOTFZKPLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=NC4=CC=CC=C4N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


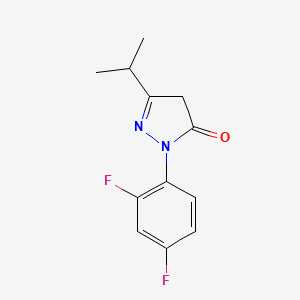
![6-bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12116863.png)
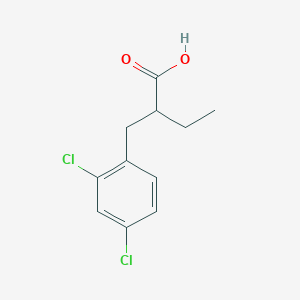
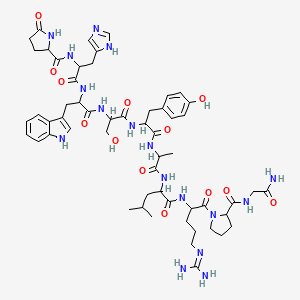
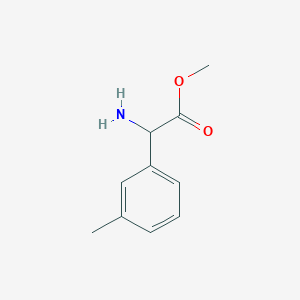
![(2E)-2-[(3,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12116878.png)
![3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-](/img/structure/B12116879.png)

![5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-](/img/structure/B12116900.png)
